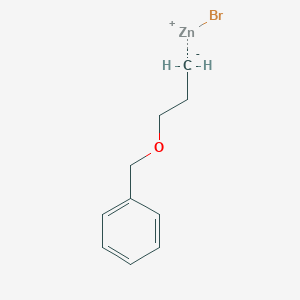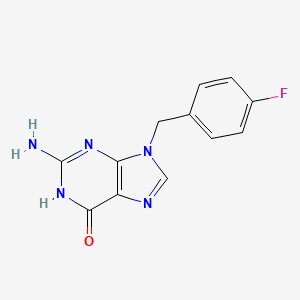
2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of purine, a class of organic compounds that are significant in various biological processes. It is characterized by the presence of a fluorine atom, which often imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-({3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)aniline involves multiple steps, typically starting with the preparation of the triazolopyrazine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-2-({3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)aniline: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially different properties.
Applications De Recherche Scientifique
5-fluoro-2-({3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)aniline: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer and antiviral agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-fluoro-2-({3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom often enhances the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated purine derivatives and triazolopyrazine analogs. Examples include:
- 2-fluoro-6-(3-methoxyanilino)purine
- 5-fluoro-2-(3-methyl-1,2,4-triazolo[4,3-a]pyrazin-8-yl)aniline
Uniqueness
The uniqueness of 5-fluoro-2-({3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the triazolopyrazine core makes it particularly interesting for various applications, offering advantages such as increased stability and enhanced biological activity .
Propriétés
Formule moléculaire |
C12H10FN5O |
|---|---|
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
2-amino-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H10FN5O/c13-8-3-1-7(2-4-8)5-18-6-15-9-10(18)16-12(14)17-11(9)19/h1-4,6H,5H2,(H3,14,16,17,19) |
Clé InChI |
FBHSUDNNMWXKFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=C2N=C(NC3=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110630.png)
![Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B14110631.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14110634.png)
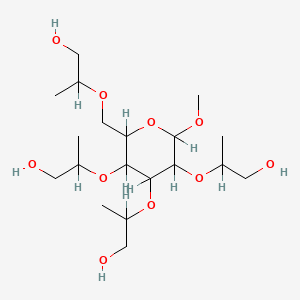
![5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110673.png)
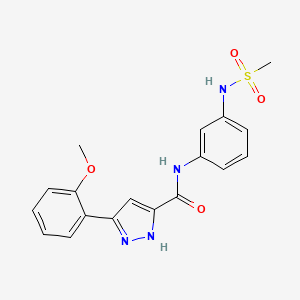
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14110678.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110680.png)
![4-[(3-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14110687.png)
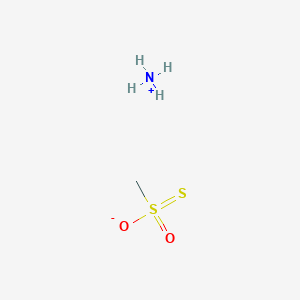
![4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide](/img/structure/B14110696.png)
![[1,1'-Biphenyl]-2-carboxylicacid, 2'-chloro-4'-nitro-](/img/structure/B14110709.png)
![(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B14110720.png)
